molecular formula C16H18N4O5S B12702060 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(4-morpholinyl)ethyl)-, N,5,5-trioxide, dihydrate CAS No. 126598-53-6

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(4-morpholinyl)ethyl)-, N,5,5-trioxide, dihydrate

Cat. No.: B12702060
CAS No.: 126598-53-6
M. Wt: 378.4 g/mol
InChI Key: BUNOQDOPHPQTEB-UHFFFAOYSA-N
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Description

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(4-morpholinyl)ethyl)-, N,5,5-trioxide, dihydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazino-benzothiazinone core, a morpholinyl ethyl side chain, and multiple oxygen functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(4-morpholinyl)ethyl)-, N,5,5-trioxide, dihydrate typically involves multi-step organic reactions. The process begins with the formation of the pyridazino-benzothiazinone core through cyclization reactions. Subsequent steps involve the introduction of the morpholinyl ethyl side chain and the oxidation to form the N,5,5-trioxide functionalities. The final product is obtained as a dihydrate through crystallization.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(4-morpholinyl)ethyl)-, N,5,5-trioxide, dihydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The morpholinyl ethyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen functionalities, while substitution reactions can produce derivatives with different side chains.

Scientific Research Applications

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(4-morpholinyl)ethyl)-, N,5,5-trioxide, dihydrate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(4-morpholinyl)ethyl)-, N,5,5-trioxide, dihydrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrido(3’,4’4,5)pyrrolo(3,2-c)quinoline-1,4(11H)-dione: A compound with a similar core structure but different side chains and functionalities.

    1-Piperazinebutyric Acid, 4-(2-(Diphenylmethoxy)Ethyl)-, Dihydrochloride, Dihydrate: Another compound with a complex structure and potential biological activities.

Uniqueness

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(4-morpholinyl)ethyl)-, N,5,5-trioxide, dihydrate is unique due to its specific combination of a pyridazino-benzothiazinone core, a morpholinyl ethyl side chain, and multiple oxygen functionalities. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

126598-53-6

Molecular Formula

C16H18N4O5S

Molecular Weight

378.4 g/mol

IUPAC Name

10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-2H-pyridazino[4,5-b][1,4]benzothiazin-1-one

InChI

InChI=1S/C16H18N4O5S/c21-16-15-14(11-17-18-16)26(23,24)13-4-2-1-3-12(13)19(15)5-6-20(22)7-9-25-10-8-20/h1-4,11H,5-10H2,(H,18,21)

InChI Key

BUNOQDOPHPQTEB-UHFFFAOYSA-N

Canonical SMILES

C1COCC[N+]1(CCN2C3=CC=CC=C3S(=O)(=O)C4=C2C(=O)NN=C4)[O-]

Origin of Product

United States

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